

# **Bhimanone chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Bhimanone |           |
| Cat. No.:            | B12366479 | Get Quote |

# An In-depth Technical Guide to Bhimanone

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Bhimanone** is a naturally occurring acetylated tetralone isolated from Streptomyces sp. While initially reported alongside novel quinone antibiotics, **Bhimanone** itself has been characterized as biologically inactive. This guide provides a comprehensive overview of the chemical structure, properties, and the limited biological evaluation of **Bhimanone**, based on the available scientific literature. All quantitative data are presented in structured tables, and the isolation workflow is visually represented.

## **Chemical Structure and Properties**

**Bhimanone** possesses a tetralone core structure. The definitive structure was elucidated through spectroscopic analysis, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Table 1: Chemical Identifiers and Properties of **Bhimanone** 



| Identifier/Property | Value                                                        | Reference |
|---------------------|--------------------------------------------------------------|-----------|
| CAS Number          | 701915-56-2                                                  | [1][2][3] |
| Molecular Formula   | C13H14O4                                                     | [1][2]    |
| Molecular Weight    | 234.25 g/mol                                                 | [1]       |
| Appearance          | Solid                                                        | [3]       |
| Solubility          | Soluble in Dichloromethane, DMSO, Ethanol, and [4] Methanol. |           |

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Bhimanone** (500 MHz, CDCl<sub>3</sub>)

| Proton   | Chemical Shift (δ)<br>ppm | Multiplicity | J (Hz)   |
|----------|---------------------------|--------------|----------|
| H-2      | 2.80                      | m            |          |
| H-3      | 2.10                      | m            | _        |
| H-4      | 3.05                      | t            | 12.0     |
| H-5      | 7.20                      | d            | 8.5      |
| H-7      | 6.85                      | d            | 2.5      |
| H-8      | 6.70                      | dd           | 8.5, 2.5 |
| 6-OCH₃   | 3.85                      | S            |          |
| 1-OCOCH₃ | 2.15                      | S            | _        |

Data extracted from Fotso et al., 2003.

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Bhimanone** (125 MHz, CDCl<sub>3</sub>)



| Carbon         | Chemical Shift (δ) ppm |
|----------------|------------------------|
| 1              | 198.5                  |
| 2              | 35.5                   |
| 3              | 25.0                   |
| 4              | 45.0                   |
| 4a             | 128.0                  |
| 5              | 115.0                  |
| 6              | 160.0                  |
| 7              | 112.0                  |
| 8              | 130.0                  |
| 8a             | 145.0                  |
| 6-OCH₃         | 55.5                   |
| 1-OCOCH3 (C=O) | 170.0                  |
| 1-OCOCH3 (CH3) | 21.0                   |

Data extracted from Fotso et al., 2003.

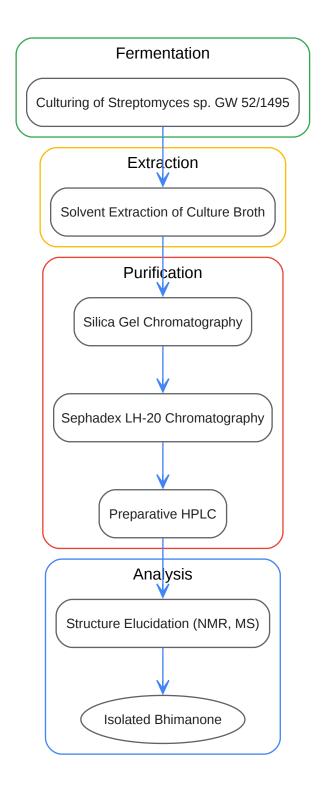
#### **Isolation and Purification**

**Bhimanone** was first isolated from the terrestrial actinomycete strain GW 52/1495, identified as a member of the genus Streptomyces. The isolation process involves fermentation of the microorganism followed by extraction and chromatographic separation of the metabolites.

### **Experimental Protocol: Isolation of Bhimanone**

- Fermentation: The Streptomyces sp. strain GW 52/1495 is cultured in a suitable fermentation medium.
- Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.








- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This typically includes:
  - o Silica gel column chromatography.
  - Sephadex LH-20 column chromatography.
  - Preparative High-Performance Liquid Chromatography (HPLC).
- Structure Elucidation: The purified compound's structure is determined using spectroscopic methods, including Mass Spectrometry and NMR.

Below is a DOT language script representing the general workflow for the isolation of **Bhimanone**.





Click to download full resolution via product page

Caption: General workflow for the isolation and purification of **Bhimanone**.

# **Synthesis**



To date, there are no published reports on the total synthesis of **Bhimanone**. As a natural product, its primary source remains isolation from its producing microorganism.

### **Biological Activity**

**Bhimanone** was isolated and characterized as part of a study on novel quinone antibiotics, the bhimamycins. However, in contrast to the co-isolated bhimamycins, **Bhimanone** itself was found to be biologically inactive in the assays conducted in the original study.

Table 4: Reported Biological Activity of **Bhimanone** 

| Assay Type             | Result       | Reference          |
|------------------------|--------------|--------------------|
| Antibacterial Activity | Inactive     | Fotso et al., 2003 |
| Antifungal Activity    | Inactive     | Fotso et al., 2003 |
| Cytotoxicity           | Not reported |                    |

It is important to note that the term "bioinactive" is relative to the specific assays performed. Further screening in a broader range of biological assays would be necessary to definitively conclude a complete lack of biological activity.

# **Signaling Pathways and Mechanism of Action**

Given its reported lack of biological activity, there are currently no known signaling pathways or mechanisms of action associated with **Bhimanone**.

#### Conclusion

**Bhimanone** is a structurally characterized natural product with a tetralone skeleton. While its co-metabolites from Streptomyces sp. exhibit antibiotic properties, **Bhimanone** has been reported as inactive. This technical guide summarizes the current knowledge on **Bhimanone**, highlighting the need for further research to explore its full potential, including total synthesis and screening for a wider range of biological activities. The detailed spectroscopic data provided herein can serve as a valuable reference for researchers in natural product chemistry and related fields.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bhimanone 701915-56-2 | MCE [medchemexpress.cn]
- 2. calpaclab.com [calpaclab.com]
- 3. file.qlpbio.com [file.qlpbio.com]
- 4. file.glpbio.com [file.glpbio.com]
- To cite this document: BenchChem. [Bhimanone chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366479#bhimanone-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com